molecular formula C12H16F2N2 B13639224 1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13639224
M. Wt: 226.27 g/mol
InChI Key: LWMJAODPWWWDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane (C12H16F2N2) is a diazepane-based compound with significant potential in medicinal chemistry research. The 1,4-diazepane scaffold represents a privileged structure in drug discovery, demonstrating exceptional versatility in developing biologically active compounds . This specific derivative features a 3,5-difluorophenyl substitution pattern, which may enhance metabolic stability and binding affinity in biological systems through strategic fluorine placement. Researchers are particularly interested in such fluorinated diazepane derivatives for their potential applications in central nervous system (CNS) drug discovery and enzyme inhibition studies . The structural characteristics of this compound suggest potential as a valuable intermediate for developing orexin receptor antagonists, following trends in diazepane medicinal chemistry where similar scaffolds have shown promise for targeting sleep disorders, obesity, and related conditions . As part of the broader diazepine chemical class, which includes clinically approved drugs like pentostatin (anticancer) and avibactam (β-lactamase inhibitor), this compound offers researchers access to a pharmaceutically relevant structural framework . The presence of the 1,4-diazepane core with fluorine substitutions at the 3 and 5 positions of the phenyl ring provides opportunities for structure-activity relationship (SAR) studies, particularly in optimizing interactions with various enzyme binding sites and receptor targets . Research applications include exploration as a synthetic intermediate, molecular scaffold for library development, tool compound for pharmacological studies, and template for structure-based drug design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

Molecular Formula

C12H16F2N2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16F2N2/c1-9-2-4-16(5-3-15-9)12-7-10(13)6-11(14)8-12/h6-9,15H,2-5H2,1H3

InChI Key

LWMJAODPWWWDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the 1,4-diazepane ring followed by N-substitution with the 3,5-difluorophenyl moiety. The methyl substitution at the 5-position is introduced either by using chiral starting materials or via selective alkylation.

Key Synthetic Routes

Cyclization Approach Using Chiral Starting Materials

A notable method involves the use of chiral precursors to construct the diazepane ring with the desired stereochemistry at the 5-methyl position. According to a patent describing the synthesis of suvorexant intermediates (which include 1,4-diazepane derivatives), the diazepane backbone is constructed under mild conditions avoiding hazardous reagents like methyl vinyl ketone or ketene. The process uses chiral starting materials to achieve high enantiomeric excess (ee) and yield, suitable for industrial scale-up. Key reagents include:

  • Organic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Alkali bases such as triethylamine or N-methylmorpholine.
  • Condensation agents like 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) combined with 1-hydroxybenzotriazole (HOBt).

This method allows for efficient formation of the diazepane ring and subsequent N-substitution with benzyl or substituted benzyl groups, which can be adapted for 3,5-difluorophenyl substitution by using the corresponding aryl halides or sulfonyl chlorides.

N-Alkylation of 5-Methyl-1,4-Diazepane

An alternative approach involves starting from 5-methyl-1,4-diazepane, which can be synthesized or purchased, followed by N-alkylation with 3,5-difluorophenyl derivatives such as 3,5-difluorobenzyl chloride or bromide. The reaction typically proceeds in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or DMF under reflux conditions. The progress is monitored by thin-layer chromatography (TLC), and the product is purified by extraction and chromatography.

Reduction and Sulfonamide Formation Route

In a related class of compounds, 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamides, synthesis proceeds via reduction of nitrobenzaldehyde derivatives to intermediate amines, followed by reaction with substituted sulfonyl chlorides in the presence of triethylamine in dichloromethane. Subsequent deprotection and salt formation yield the final compounds. Although this method is specific to sulfonamide derivatives, it illustrates the versatility of 1,4-diazepane functionalization relevant to 3,5-difluorophenyl substitution.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Diazepane ring formation Chiral starting material, DMF, triethylamine, EDC/HOBt High (not specified) Mild conditions, high ee, scalable
N-Alkylation with aryl halide 3,5-Difluorobenzyl chloride, K2CO3, acetonitrile, reflux ~80-85 Purified by chromatography
Reduction of nitro intermediate Fe powder, NH4Cl or NH4-formate, methanol Good Intermediate amine formation
Sulfonylation Substituted sulfonyl chloride, TEA, DCM Good Followed by salt formation

Spectroscopic Characterization

  • NMR Data (example from related diazepane derivatives): Proton NMR shows aromatic signals around 7.1–7.4 ppm, methylene protons of the diazepane ring between 3.5–4.6 ppm, and methyl groups as singlets or doublets near 1.2–1.4 ppm.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of this compound confirm the product identity.

Analysis of Preparation Methods

  • The chiral cyclization method provides high stereochemical purity and is suitable for industrial applications due to mild reaction conditions and avoidance of toxic reagents. It also offers cost benefits by improving atomic utilization.
  • The N-alkylation method is straightforward and widely used for functionalizing diazepane rings with various aryl groups, including 3,5-difluorophenyl. It requires careful control of reaction conditions to avoid over-alkylation and side reactions.
  • The reduction and sulfonylation route is more specialized for sulfonamide derivatives but demonstrates the versatility of diazepane intermediates in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Halogen Effects : The fluorine atoms in this compound reduce molecular weight compared to chlorine/bromine analogs (e.g., 1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane) and may enhance metabolic stability due to stronger C-F bonds .

Functional Group Diversity : The oxadiazole-containing derivative () introduces a heterocyclic ring, increasing polarity and likely improving aqueous solubility compared to halogenated analogs .

Pharmacological and Functional Insights

While direct pharmacological data for this compound are unavailable, comparisons with Diazepam (a clinically used benzodiazepine) highlight structural and functional divergences:

  • Diazepam (C₁₆H₁₃ClN₂O) contains a fused benzodiazepinone core, critical for binding to GABAₐ receptors . In contrast, diazepane derivatives lack the ketone group and fused aromatic system, suggesting distinct mechanisms of action.

Commercial and Research Status

  • Discontinued Availability : Both this compound and 1-(3-bromobenzyl)-4-methyl-1,4-diazepane are listed as discontinued, limiting their current use in research .
  • Therapeutic Potential: Diazepam’s well-established role in anxiety and seizure disorders underscores the importance of structural optimization in diazepane derivatives for novel therapeutic applications .

Biological Activity

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane is a synthetic organic compound belonging to the diazepane class, characterized by a unique seven-membered heterocyclic structure with two nitrogen atoms. Its distinctive chemical properties arise from the presence of a 3,5-difluorophenyl substituent and a methyl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the diazepane ring.
  • Introduction of the 3,5-difluorophenyl group.
  • Methylation at the 5-position.

The synthetic pathway often employs various reagents and conditions to ensure high yield and purity of the final product.

Biological Activities

Research indicates that compounds with a diazepane structure exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest activity against various pathogens, indicating potential as an antimicrobial agent.
  • Antiviral Activity : The compound may interact with viral targets, though specific mechanisms remain to be elucidated.
  • Antidepressant Effects : Some diazepane derivatives have shown promise in alleviating symptoms of depression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
AntiviralPotential interactions with viral targets
AntidepressantAlleviation of depressive symptoms

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways relevant to its therapeutic effects.

Case Studies

Several studies have investigated the pharmacological profiles of diazepane derivatives similar to this compound:

  • Study on Antidepressant Effects : A comparative analysis demonstrated that certain diazepane derivatives exhibited significant antidepressant-like effects in animal models. The study highlighted the role of serotonin receptors in mediating these effects .
  • Antimicrobial Efficacy : In vitro testing revealed that this compound displayed notable antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2,3-Difluorophenyl)-5-methyl-1,4-diazepaneSubstituted at the 2 and 3 positionsDifferent fluorine substitution affects reactivity
1-(2,5-Difluorophenyl)-5-methyl-1,4-diazepaneSubstituted at the 2 and 5 positionsVariation in biological activity due to substitution
1-(2,4-Difluorophenyl)(2-methylphenyl)-5-methyl-1,4-diazepaneMultiple substitutions on phenyl ringsEnhanced stability and potential for diverse reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,5-difluorobenzyl derivatives with pre-functionalized diazepane precursors under controlled conditions (e.g., using NaBH(OAc)₃ as a reducing agent). Optimization involves varying solvents (e.g., dichloromethane vs. THF), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients (40–80°C) to improve yield. Characterization via ¹H/¹³C NMR and X-ray crystallography validates structural integrity .

Q. How can researchers address low yield or impurity in the final product during synthesis?

  • Methodological Answer : Impurities often arise from incomplete ring closure or residual halogens. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Analytical techniques like HPLC-MS or GC-MS help identify byproducts. Adjusting stoichiometric ratios (e.g., excess amine precursors) and reaction time (12–24 hours) can mitigate yield issues .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and steric properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic distributions, HOMO-LUMO gaps, and steric hindrance from fluorine substituents. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F bonds), while molecular docking predicts binding affinities to biological targets (e.g., serotonin receptors) .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : A 2³ factorial design evaluates three critical factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 5 mol% catalyst, THF) to maximize yield and minimize side reactions. Statistical validation via ANOVA ensures reproducibility .

Q. What strategies resolve contradictions in reported bioactivity data for diazepane derivatives?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or enantiomeric purity. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and chiral HPLC to isolate enantiomers. Meta-analysis of published IC₅₀ values with standardized normalization (e.g., % inhibition at 10 µM) clarifies trends .

Ethical and Safety Considerations

Q. What protocols ensure compliance with ethical standards during biological testing?

  • Methodological Answer : Adhere to institutional guidelines for in vitro studies (e.g., NIH/WHO protocols). Avoid in vivo applications unless explicitly approved for preclinical research. Document material safety data sheets (MSDS) for fluorine-containing intermediates, emphasizing proper waste disposal and PPE usage .

Data Integration and Validation

Q. How can researchers integrate computational predictions with experimental data?

  • Methodological Answer : Establish a feedback loop: Use DFT-predicted reaction pathways to guide experimental trials, then refine computational models with experimental kinetics (e.g., Arrhenius plots). Tools like Gaussian or ORCA interface with cheminformatics platforms (e.g., Schrödinger Suite) for iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.